2-Amino-3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride
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Overview
Description
2-Amino-3-(3-fluoro-1-bicyclo[111]pentanyl)propanoic acid;hydrochloride is a synthetic compound that features a unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the amino and fluoro groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core.
Substitution: Substitution reactions allow for the introduction of different substituents on the bicyclo[1.1.1]pentane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
2-Amino-3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(3-fluorophenyl)propanoic acid
- 2-Amino-3-(3-chloro-1-bicyclo[1.1.1]pentanyl)propanoic acid
- 2-Amino-3-(3-methyl-1-bicyclo[1.1.1]pentanyl)propanoic acid
Uniqueness
Compared to similar compounds, 2-Amino-3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride stands out due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The bicyclo[1.1.1]pentane core also imparts unique steric and electronic properties that can enhance the compound’s performance in various applications.
Properties
IUPAC Name |
2-amino-3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO2.ClH/c9-8-2-7(3-8,4-8)1-5(10)6(11)12;/h5H,1-4,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKPGYCCIWLVDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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